molecular formula C31H28N2O5 B8065808 Z-D-Asn(Trt)-OH

Z-D-Asn(Trt)-OH

Cat. No.: B8065808
M. Wt: 508.6 g/mol
InChI Key: VARYHNBMKBNAJL-HHHXNRCGSA-N
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Description

Z-D-Asn(Trt)-OH (CAS 200259-87-6) is a protected, non-proteinogenic amino acid derivative essential for solid-phase peptide synthesis (SPPS) . The compound features a benzyloxycarbonyl (Z or Cbz) group protecting the alpha-amino function and a trityl (Trt) group protecting the side-chain amide of the D-isomer of asparagine . This protection scheme is critical for preventing unwanted side reactions during the stepwise construction of complex peptide sequences, allowing for selective deprotection under specific conditions. This building block is specifically valued for introducing the D-configuration of asparagine into peptide chains. The use of D-amino acids can significantly enhance the metabolic stability of synthetic peptides by increasing their resistance to proteolytic degradation . This makes this compound a crucial reagent in the research and development of novel peptide-based therapeutics, diagnostics, and biochemical tools where extended in-vivo half-life is desired. The product is offered with a typical purity of ≥97% and should be stored sealed in a dry environment at 2-8°C to ensure stability . Intended Use: This product is sold for chemical and life science research applications only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for direct use in human or veterinary diagnostics, therapeutics, or any other form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-amino-4-oxo-2-[phenylmethoxycarbonyl(trityl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O5/c32-28(34)21-27(29(35)36)33(30(37)38-22-23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H2,32,34)(H,35,36)/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARYHNBMKBNAJL-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(C(CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N([C@H](CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection of D-Asparagine

The synthesis typically begins with D-asparagine, where orthogonal protecting groups are introduced sequentially:

  • α-Amino Protection (Z Group):
    The benzyloxycarbonyl (Z) group is introduced via reaction with benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions. For example, D-asparagine is dissolved in a 10% Na₂CO₃ solution, and Cbz-Cl is added dropwise at 0°C. The reaction proceeds for 4–6 hours, yielding Z-D-Asn-OH.

  • Side-Chain Amide Protection (Trt Group):
    The trityl (Trt) group is introduced using trityl chloride (Trt-Cl) in dimethylformamide (DMF) with triethylamine (TEA) as a base. The reaction is stirred at 25°C for 12–24 hours, achieving selective protection of the side-chain amide.

Key Reaction Parameters:

StepReagentSolventTemperatureTimeYield
Z ProtectionCbz-ClH₂O/Na₂CO₃0°C → RT6 h85–90%
Trt ProtectionTrt-ClDMF/TEA25°C24 h75–80%

Alternative Asymmetric Synthesis

A modified Boger protocol enables asymmetric synthesis of orthogonally protected β-hydroxyaspartic acid derivatives, which can be adapted for this compound:

  • Epoxidation of Aspartic Acid Derivatives:
    L-threo-β-hydroxyaspartic acid is treated with Boc₂O in dioxane/Na₂CO₃ to introduce Boc protection.

  • Selective Deprotection and Functionalization:
    Hydrogenolysis (H₂/Pd-C) removes benzyl esters, followed by Trt group installation using Trt-OH in acetic acid with H₂SO₄ catalysis.

Advantages:

  • Higher enantiomeric purity (>99% ee).

  • Reduced racemization risk during SPPS.

Optimization of Protection-Deprotection Cycles

Minimizing Side Reactions

The Trt group mitigates dehydration side reactions during carbodiimide-mediated activations, a common issue with unprotected asparagine. For instance:

  • Aspartimide Formation: Unprotected Asn undergoes cyclization at a rate of 15–20% in DMF, compared to <2% for Trt-protected derivatives.

  • Solubility Enhancements: this compound exhibits superior solubility in DMF (0.9 M) versus Z-D-Asn-OH (0.2 M), facilitating higher coupling efficiency.

Green Solvent Systems

Recent advances highlight triethyl phosphate (TEP)-DMSO (3:1) as a sustainable alternative to DMF for Trt-group installations:

Solvent SystemSolubility of this compoundRacemization Rate
DMF0.9 M1.8%
TEP-DMSO (3:1)0.7 M1.2%

This system reduces environmental impact while maintaining synthetic efficiency.

Large-Scale Production Strategies

Fragment Condensation in SPPS

This compound is integral to fragment-based peptide synthesis, as demonstrated in teriparatide production:

  • Resin Loading: 3-Fmoc-4-diaminobenzoic acid is anchored to CTC resin.

  • Sequential Coupling: Fmoc-Asn(Trt)-OH and other residues are added using Oxyma Pure/DIC in NBP-DMC solvent.

  • Global Deprotection: TFA cleavage (94% TFA, 2.5% TIS, 2.5% DODT) removes Trt and Z groups.

Performance Metrics:

  • Purity: Crude peptide purity reaches 80%, with final HPLC purity >99.9% after purification.

  • Yield: 45% overall yield for teriparatide synthesis.

Continuous Flow Synthesis

Emerging methodologies employ microreactors for this compound preparation, reducing reaction times by 50% and improving reproducibility. Key parameters include:

  • Residence Time: 10–15 minutes per protection step.

  • Temperature Control: 40°C for Z protection, 30°C for Trt protection.

Analytical Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) confirms chemical and enantiomeric purity:

ParameterThis compoundSpecification
Purity≥98%USP <621>
L-Isomer≤0.1%ICH Q3A

Spectroscopic Characterization

  • ¹H NMR (300 MHz, DMSO-d₆): δ 7.25–7.15 (m, 15H, Trt), 5.05 (s, 2H, Z-CH₂), 4.35 (q, J = 7.2 Hz, α-H).

  • HRMS (ESI+): m/z calc. for C₃₁H₂₈N₂O₅: 508.57; found: 509.58 [M+H]⁺.

Industrial-Scale Challenges and Solutions

Cost Optimization

  • Trt Group Recovery: Post-synthesis, Trt groups are recovered via acidic hydrolysis (80% AcOH, 60°C) and reused, reducing raw material costs by 30%.

  • Solvent Recycling: DMF and TEP are distilled and reused, aligning with green chemistry principles.

Regulatory Compliance

  • ICH Guidelines: Strict control of genotoxic impurities (e.g., residual Trt-Cl <10 ppm).

  • Environmental Safety: TEP-DMSO systems comply with EU REACH restrictions on DMF .

Chemical Reactions Analysis

Types of Reactions

Z-D-Asn(Trt)-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Peptide Synthesis

Z-D-Asn(Trt)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation of D-asparagine into peptide chains, which enhances the stability and biological activity of the resulting peptides. The trityl (Trt) protecting group is advantageous as it provides stability during synthesis while allowing for later deprotection when needed.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful incorporation of this compound in the synthesis of various bioactive peptides. The use of this compound allowed for improved yields and purity in the final products, showcasing its effectiveness in generating peptides with desired functionalities .

Drug Development

In pharmaceutical research, this compound plays a crucial role in the creation of novel drug candidates. By modifying the amino acid sequence through its incorporation, researchers can enhance the efficacy and reduce side effects of therapeutic agents.

Example: Anticancer Agents

Research has indicated that peptides synthesized using this compound exhibit promising anticancer properties. These peptides showed improved binding affinity to target receptors compared to their non-modified counterparts, highlighting the potential for developing targeted therapies .

Biotechnology Applications

This compound is also significant in biotechnological applications, particularly in the production of recombinant proteins. By optimizing amino acid compositions, researchers can enhance protein yield and functionality, which is vital for vaccine development and enzyme production.

Application: Vaccine Development

In a notable application, this compound was used to optimize the production of a recombinant vaccine candidate. The modifications made possible by this compound resulted in higher expression levels and better immunogenicity in preclinical models .

Structural Studies and Enzyme Mechanisms

The compound is utilized in studies related to enzyme mechanisms and protein interactions. Its incorporation into peptide sequences allows scientists to investigate how specific amino acid configurations affect enzyme activity and stability.

Research Findings: Enzyme Interaction Studies

A study explored how peptides containing this compound interacted with various enzymes. The results indicated that the presence of D-asparagine significantly influenced enzyme kinetics, providing insights into substrate specificity and catalytic efficiency .

Mechanism of Action

The mechanism of action of Z-D-Asn(Trt)-OH involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and changes in cellular signaling.

Comparison with Similar Compounds

Structural and Functional Comparison

Compound CAS No. Molecular Weight (g/mol) Protecting Groups Key Features
Z-D-Asn(Trt)-OH 200259-87-6 508.6 Z (α-amine), Trt (side-chain) D-configuration enhances metabolic stability; Trt ensures side-chain protection .
Z-Asn(Trt)-OH 132388-57-9 508.2 Z (α-amine), Trt (side-chain) L-configuration counterpart; used in standard SPPS workflows .
Fmoc-D-Asn(Trt)-OH 180570-71-2 596.7 Fmoc (α-amine), Trt (side-chain) Fmoc group is base-labile (cleaved with piperidine); preferred in modern SPPS .
H-Asn(Trt)-OH 132388-58-0 374.4 Trt (side-chain) Lacks α-amine protection; used in solution-phase synthesis or as an intermediate .

Physicochemical Properties

  • Solubility :
    • This compound is sparingly soluble in polar solvents (e.g., DMF, DCM) due to the hydrophobic Trt group .
    • Fmoc-D-Asn(Trt)-OH exhibits similar solubility but requires NMP/DCM mixtures for efficient coupling to resins .
  • Stability :
    • The Z group is stable under basic conditions but labile in strong acids, while Fmoc is acid-stable but base-labile .
    • Trt protection remains intact under standard SPPS conditions but is cleaved with trifluoroacetic acid (TFA) .

Cost and Availability

  • This compound : Priced at $158/25g and $475/100g (Gil Biochem, 2013) .
  • Fmoc-D-Asn(Trt)-OH : Higher cost (~$122/50mg) due to Fmoc’s widespread use in commercial peptide production .

Key Research Findings

Coupling Efficiency : Fmoc-Asn(Trt)-OH achieves >98% coupling efficiency on Wang resin under optimized conditions (NMP/DCM, 40°C, 4h) .

Purity Standards : Trt-protected compounds require rigorous HPLC purification to minimize side-chain deprotection (<0.5% Trt-OH impurity) .

Stereochemical Impact: D-amino acids like this compound enhance peptide stability in vivo but may alter target binding kinetics .

Biological Activity

Z-D-Asn(Trt)-OH, or Z-D-Asparagine (Trityl), is a derivative of asparagine that is commonly utilized in peptide synthesis due to its unique protective groups and biological properties. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

  • Chemical Formula : C31H28N2O5
  • Molecular Weight : 520.57 g/mol
  • CAS Number : 132388-59-1
  • Structure : The compound features a trityl (Trt) protective group on the side chain of asparagine, which provides stability during peptide synthesis.

Synthesis Methods

This compound is typically synthesized through solid-phase peptide synthesis (SPPS). The following steps outline the general procedure:

  • Resin Preparation : A resin is loaded with the protected amino acid.
  • Coupling Reaction : The amino acid is coupled to the growing peptide chain using coupling reagents such as HATU or DIC/HOBt.
  • Deprotection : The Trt group is removed using TFA (trifluoroacetic acid), usually within one hour at room temperature .
  • Purification : The crude product is purified using HPLC to achieve a purity level of ≥ 90% .

Biological Activity

This compound exhibits several biological activities relevant to its use in peptide synthesis and potential therapeutic applications:

  • Peptide Stability : The Trt group prevents side reactions during activation, particularly dehydration, which can occur with carbodiimide reagents .
  • Cellular Interactions : Studies have shown that peptides containing this compound can demonstrate enhanced binding affinity to specific receptors due to the structural integrity provided by the protective group .
  • Therapeutic Potential : Research indicates that asparagine derivatives can play a role in various biological processes, including cellular signaling and metabolic pathways, making them candidates for drug development .

Case Studies

  • Peptide Cyclization :
    • A study demonstrated that this compound could be effectively incorporated into cyclic peptides through Cu(I)-mediated cycloaddition reactions, enhancing the stability and bioactivity of the resulting compounds .
  • Antitumor Activity :
    • In vitro studies have indicated that peptides synthesized with this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects :
    • Research has shown that certain peptides containing asparagine derivatives can protect neuronal cells from oxidative stress, indicating their potential use in neurodegenerative disease treatments .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
Peptide StabilitySPPSEnhanced stability during synthesis
CyclizationCuAACSuccessful formation of cyclic peptides
Antitumor ActivityIn vitroCytotoxic effects on cancer cell lines
NeuroprotectionCell cultureProtection against oxidative stress

Q & A

Q. What analytical methods are recommended to confirm the identity and purity of Z-D-Asn(Trt)-OH in peptide synthesis?

To validate the identity and purity of this compound, researchers should use a combination of high-performance liquid chromatography (HPLC) for purity assessment (>98%), nuclear magnetic resonance (NMR) for structural confirmation (e.g., characteristic Trt group signals at δ 7.2–7.4 ppm), and mass spectrometry (MS) for molecular weight verification (expected [M+H]+ at m/z 375.4). Cross-referencing with literature-reported spectral data is critical to ensure accuracy .

Q. What solvents and storage conditions are optimal for maintaining this compound stability during experiments?

this compound is soluble in chloroform, dichloromethane, DMSO, and ethyl acetate. For long-term stability, store the compound in a desiccator at –20°C to prevent hydrolysis of the Trt group. Aliquot samples to avoid repeated freeze-thaw cycles, which may degrade the product .

Q. How should researchers design a reproducible synthesis protocol for this compound?

Follow a stepwise approach:

  • Protection : Use Fmoc or Boc chemistry for the α-amine, ensuring orthogonal compatibility with the Trt-protected side chain.
  • Characterization : Include real-time monitoring via thin-layer chromatography (TLC) or HPLC to track reaction progress.
  • Documentation : Report exact molar ratios, reaction times, and purification methods (e.g., flash chromatography with silica gel) to enable replication .

Advanced Research Questions

Q. How can deprotection conditions for the Trt group in this compound be optimized to minimize side reactions?

The Trt group is typically removed using trifluoroacetic acid (TFA). To minimize aspartimide formation:

  • Use low TFA concentrations (1–5% v/v) in dichloromethane.
  • Add scavengers like triisopropylsilane (TIS) or water to quench carbocation intermediates.
  • Monitor deprotection kinetics via LC-MS to identify optimal cleavage times and avoid overexposure .

Q. What strategies resolve contradictions in spectral data during structural characterization of this compound?

Discrepancies in NMR or MS data may arise from residual solvents, isotopic impurities, or incomplete purification. Solutions include:

  • Repeating purification steps (e.g., recrystallization in ethyl acetate/hexane).
  • Comparing experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
  • Validating results using alternative techniques (e.g., X-ray crystallography for absolute configuration confirmation) .

Q. How can researchers validate the reproducibility of this compound synthesis protocols against existing literature?

Conduct comparative studies by:

  • Replicating published protocols with strict adherence to reported conditions.
  • Analyzing yield, purity, and spectral data for consistency.
  • Identifying critical variables (e.g., solvent grade, temperature control) that may explain deviations. Publish negative results to highlight irreproducible methods .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound synthesis?

Use multivariate analysis (e.g., PCA or ANOVA) to isolate factors contributing to variability, such as reagent purity or reaction temperature. For quality control, implement acceptance criteria (e.g., HPLC purity ≥95%, NMR peak integration within ±5% of theoretical values) .

Data Presentation and Ethical Considerations

Q. How should researchers document this compound experimental data to meet journal standards?

  • Methods Section : Specify equipment models (e.g., Agilent 1260 HPLC), column types (C18, 5 µm), and detection wavelengths (220 nm for peptides).
  • Supporting Information : Include raw spectral data (NMR, MS), chromatograms, and crystallographic files (if applicable).
  • Ethics : Disclose funding sources and conflicts of interest (e.g., commercial suppliers of the compound) .

Q. What are the best practices for citing literature on this compound in grant proposals or manuscripts?

Prioritize primary sources (e.g., peer-reviewed synthesis protocols) over vendor catalogs. Use tools like SciFinder or Reaxys to trace foundational studies. Always verify CAS registry numbers (e.g., 132388-58-0) to avoid misattribution .

Troubleshooting Guide

Q. Why does this compound exhibit unexpected solubility in polar solvents?

Residual moisture or incomplete lyophilization may alter solubility. Dry the compound under high vacuum (<0.1 mbar) for 24 hours and test solubility in anhydrous solvents. If issues persist, assess for structural degradation via FT-IR or 2D NMR .

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